2,4-Dicyclopentyl-6-isopropyl-m-cresol
Description
Overview of Phenolic Antioxidants and Sterically Hindered Phenols in Academic Research
Phenolic compounds are a major class of antioxidants that function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. This ability to scavenge free radicals makes them crucial in protecting organic materials from degradation.
A specific and highly effective subgroup of phenolic antioxidants is the sterically hindered phenols. In these molecules, bulky alkyl groups are positioned ortho to the hydroxyl group. This steric hindrance plays a critical role in enhancing the antioxidant's stability and preventing its participation in unwanted side reactions. The bulky groups shield the hydroxyl group, making the resulting phenoxyl radical more stable and less likely to initiate new oxidation chains. This structural feature is a key area of academic and industrial research, aiming to design more efficient and stable antioxidants.
Structural Characteristics and Chemical Classification of 2,4-Dicyclopentyl-6-isopropyl-m-cresol
This compound is a synthetic, sterically hindered phenolic compound. Its chemical structure is characterized by a cresol (B1669610) (methylphenol) backbone with multiple alkyl substituents. Specifically, it is a derivative of m-cresol (B1676322) (3-methylphenol) with two cyclopentyl groups at positions 2 and 4, and an isopropyl group at position 6.
The key structural features of this compound are:
Phenolic Hydroxyl Group: The hydroxyl (-OH) group is the primary functional group responsible for its antioxidant activity.
Methyl Group: A methyl (-CH3) group is present on the aromatic ring, classifying the compound as a cresol.
Bulky Alkyl Substituents: The presence of two cyclopentyl groups and an isopropyl group provides significant steric hindrance around the phenolic hydroxyl group. This structural arrangement is crucial for its function as a stable antioxidant.
The synthesis of such a molecule would likely involve the Friedel-Crafts alkylation of m-cresol with cyclopentene (B43876) and a source of the isopropyl group, such as isopropanol (B130326) or propene, in the presence of an acid catalyst. researchgate.netsemanticscholar.org The reaction conditions, such as temperature, molar ratio of reactants, and the choice of catalyst, would be critical in determining the final product's yield and purity. researchgate.netsemanticscholar.org
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H30O |
| Molecular Weight | 286.45 g/mol |
| CAS Number | 94022-20-5 |
| Synonyms | 2,4-Dicyclopentyl-3-methyl-6-(1-methylethyl)-phenol |
This table is interactive. You can sort and filter the data.
Research Significance and Broader Context of Dicyclopentyl Cresols
The research significance of this compound lies in its potential application as a high-performance antioxidant. The presence of multiple bulky alkyl groups suggests a high degree of steric hindrance, which is a desirable characteristic for antioxidants used in demanding applications such as in plastics, rubbers, and lubricants, where thermal and oxidative stability are paramount.
Dicyclopentyl cresols, as a subclass of alkylated phenols, are of interest for several reasons:
Improved Solubility: The alkyl groups can enhance the solubility of the antioxidant in nonpolar materials like polymers and oils, ensuring better dispersion and effectiveness.
Tailored Reactivity: The specific arrangement and nature of the alkyl groups can be modified to fine-tune the antioxidant's reactivity and performance in different environments.
While specific research on this compound is not extensively documented in publicly available literature, its structure strongly suggests its role as a potent and stable antioxidant. Further research would be necessary to fully characterize its antioxidant activity through various assays and to explore its potential applications in stabilizing a wide range of organic materials against oxidative degradation. The study of such molecules contributes to the broader understanding of structure-activity relationships in the field of phenolic antioxidants.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94022-20-5 |
|---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2,4-dicyclopentyl-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H30O/c1-13(2)17-12-18(15-8-4-5-9-15)14(3)19(20(17)21)16-10-6-7-11-16/h12-13,15-16,21H,4-11H2,1-3H3 |
InChI Key |
VOPQGBODWYLZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2CCCC2)C(C)C)O)C3CCCC3 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 2,4 Dicyclopentyl 6 Isopropyl M Cresol
Oxidative Reactivity of Sterically Hindered Phenols
The defining characteristic of sterically hindered phenols, including 2,4-Dicyclopentyl-6-isopropyl-m-cresol, is their role as potent antioxidants. This activity stems from their ability to trap free radicals by donating the hydrogen atom from their phenolic hydroxyl group. The bulky alkyl substituents are crucial, as they sterically protect the resulting radical and influence the subsequent reaction pathways.
Homolytic Oxidation Mechanisms and Kinetics
The primary antioxidant mechanism for sterically hindered phenols is homolytic oxidation, specifically through hydrogen atom transfer (HAT). In this process, the phenol (B47542) (ArOH) donates its phenolic hydrogen to a reactive free radical (R•), typically a peroxy radical (ROO•), thus neutralizing the radical and preventing it from causing further oxidative damage. This reaction generates a hydroperoxide and a phenoxy radical (ArO•). nih.govnoaa.gov
Reaction Scheme: Hydrogen Atom Transfer ROO• + ArOH → ROOH + ArO•
The kinetics of this reaction are significantly influenced by the steric and electronic properties of the substituents on the phenol ring. ncats.io Bulky groups at the ortho positions, such as the isopropyl group in this compound, enhance the stability of the resulting phenoxy radical, making the initial HAT step more favorable. noaa.gov The electron-donating nature of the alkyl groups (isopropyl, cyclopentyl, and methyl) increases the electron density on the hydroxyl group, which can facilitate the HAT process. noaa.gov Studies on various hindered phenols have demonstrated that the rate of oxidation is dependent on factors such as the nature of the oxidizing species, the solvent, and the specific structure of the phenol. wikipedia.orgresearchgate.net
Formation and Properties of Phenoxy-Radicals
The oxidation of a sterically hindered phenol yields a phenoxy radical, a relatively stable intermediate. The stability of the phenoxy radical derived from this compound is attributed to two key factors:
Resonance Stabilization : The unpaired electron is delocalized across the aromatic ring, primarily at the ortho and para positions relative to the oxygen atom. noaa.govdrugfuture.com
Steric Hindrance : The large isopropyl and dicyclopentyl groups physically obstruct the radical center on the oxygen and the ortho/para carbons, preventing dimerization and other reactions that would consume the radical. nih.gov
| Factor | Description | Relevance to this compound |
|---|---|---|
| Steric Hindrance | Bulky groups at ortho and para positions physically block the radical center from reacting. drugfuture.com | The ortho-isopropyl and para-cyclopentyl groups provide significant steric shielding. |
| Resonance | Delocalization of the unpaired electron into the aromatic π-system distributes the radical character. noaa.govdrugfuture.com | The aromatic cresol (B1669610) ring allows for effective resonance stabilization. |
| Electronic Effects | Electron-donating groups can further stabilize the radical. noaa.gov | The alkyl substituents (isopropyl, cyclopentyl, methyl) are electron-donating. |
Redox Cycling and Quinone Methide Formation in Oxidative Environments
Under certain oxidative conditions, sterically hindered phenols with an alkyl group at the para position can undergo further transformation to form quinone methides. For this compound, the para-cyclopentyl group does not have a benzylic proton, making the formation of a traditional p-quinone methide less direct. However, the general principle of forming reactive quinone-type species from phenols is a key aspect of their chemistry.
The general redox cycle involves the oxidation of the phenol to a phenoxy radical, which can then be further oxidized or rearranged into a quinone methide. These quinone methides are highly reactive electrophilic intermediates. This transformation is significant because it represents a switch in the chemical's nature: from a protective antioxidant to a potentially reactive species that can interact with biological nucleophiles. This "chameleon-like" behavior is a subject of interest in drug design, where a compound might act as an antioxidant in healthy tissue but become cytotoxic in the high oxidative stress environment of a tumor. The formation of quinone methides from related alkylphenols has been shown to correlate with their biological activity. wikipedia.org
Further Chemical Modifications and Derivatization Strategies
The this compound structure serves as a valuable scaffold for synthesizing more complex molecules. Its hindered phenolic moiety can be incorporated into larger structures to impart antioxidant properties or to create hybrid molecules with dual functionalities.
Synthesis of Hybrid Molecules Incorporating the this compound Moiety
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more pharmacophores to enhance activity or introduce new properties. The sterically hindered phenol unit from a compound like this compound can be covalently linked to other biologically active fragments.
Examples of such strategies from the broader class of hindered phenols include:
Phenol-Urea Hybrids : Synthesizing molecules that combine a hindered phenol with diaryl urea (B33335) fragments. These hybrids have been investigated for their ability to switch from antioxidant to pro-oxidant activity, making them potential anticancer agents.
Phenolipids : Grafting lipophilic moieties, such as fatty acids, onto phenolic structures to improve their solubility and compatibility with nonpolar media like polymer matrices or cellular membranes.
Heterocyclic Hybrids : Linking hindered phenols to heterocyclic structures like benzotriazoles or pyrimidines to create compounds with combined antioxidant and antibacterial properties.
The synthesis of these hybrids typically involves functionalizing the phenol or a suitable derivative to allow for coupling with the second molecule.
| Hybrid Type | Synthetic Approach | Potential Application | Reference |
|---|---|---|---|
| Phenol-Urea/Thiourea | Reaction of functionalized phenols with isocyanates or isothiocyanates. | Anticancer agents with redox-switching capabilities. | |
| Phenolipids | Chemo-enzymatic grafting of fatty acid chains onto phenolic backbones. | Improved antioxidants for polymers and biological systems. | |
| Dextran-Phenol Conjugates | Hydrophobic modification of dextran (B179266) with hindered phenol groups. | Macromolecular antioxidants with specific conformational properties. | |
| Phenol-Heterocycle Hybrids | Coupling of phenolic fragments to various heterocyclic cores. | Multipotent agents with antioxidant and antibacterial activity. |
Functional Group Transformations on Hindered Phenolic Structures
The chemical versatility of the this compound scaffold allows for various functional group transformations to produce a range of derivatives. These modifications can be targeted at the phenolic hydroxyl group or the aromatic ring itself.
Reactions at the Hydroxyl Group : The phenolic -OH group is a primary site for modification.
Etherification : Reaction with alkyl halides or other electrophiles under basic conditions to form ethers. This can be used to alter solubility or to introduce a linker for further conjugation.
Esterification : Acylation with acid chlorides or anhydrides to produce phenolic esters. This is another common strategy to protect the hydroxyl group or modify the molecule's properties.
Reactions on the Aromatic Ring : While the ring is sterically crowded, functionalization is still possible.
C-H Functionalization : Modern catalytic methods allow for the direct functionalization of C-H bonds on the aromatic ring, enabling the introduction of alkyl, aryl, or other groups without pre-functionalization, though steric hindrance can pose a significant challenge.
Electrophilic Aromatic Substitution : Reactions like nitration or Friedel-Crafts alkylation can be performed, although the positions of substitution will be directed by the existing hydroxyl and alkyl groups and heavily influenced by steric constraints.
These transformations enable the synthesis of a diverse library of compounds based on the core structure of this compound, tailoring its physical and chemical properties for specific applications.
Advanced Analytical Characterization in 2,4 Dicyclopentyl 6 Isopropyl M Cresol Research
Chromatographic Techniques for Separation and Identification
Chromatographic methods are indispensable for isolating 2,4-Dicyclopentyl-6-isopropyl-m-cresol from complex mixtures and for its quantitative determination. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are cornerstone techniques in this regard.
HPLC is a primary tool for the analysis of phenolic compounds, offering robust separation and quantification. The development of an HPLC method for this compound would involve the careful optimization of several parameters to achieve adequate separation from isomers and related impurities.
Method development typically begins by selecting a suitable stationary phase, with C8 or C18 reversed-phase columns being common choices for phenolic compounds due to their ability to separate analytes based on hydrophobicity. analchemres.orgmdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, usually water acidified with trifluoroacetic acid or phosphoric acid to ensure the phenolic hydroxyl group remains protonated, leading to sharper peaks. analchemres.orgnih.govresearchgate.net
Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. nih.gov This is particularly useful for analyzing complex samples where peaks may overlap, as the full UV-Vis spectrum of each eluting compound can be obtained. nih.gov For quantitative analysis, calibration curves are established over a range of concentrations, demonstrating the method's linearity. mdpi.comresearchgate.net Validation according to ICH guidelines ensures the method is selective, precise, and accurate. mdpi.comresearchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Sterically Hindered Phenols This table is a composite example based on typical methods for related compounds.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Provides good separation for non-polar to moderately polar compounds like alkylated phenols. analchemres.orgmdpi.comresearchgate.net |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water | Acetonitrile is a common organic modifier; acid suppresses ionization of the phenolic group for better peak shape. nih.govresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate providing a balance between analysis time and separation efficiency. researchgate.net |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |
| Detector | Diode Array Detector (DAD) | Allows for spectral confirmation and selection of optimal wavelength for quantification (e.g., 225 nm, 280 nm). nih.govresearchgate.net |
| Injection Volume | 10 µL | Typical volume for analytical HPLC. |
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of alkylated phenols like this compound. nih.gov This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. jmchemsci.com
For the analysis of phenolic compounds, a derivatization step is often employed to increase their volatility and thermal stability, and to improve chromatographic peak shape. nih.gov This can involve silylation or alkylation. nih.gov However, direct analysis of underivatized phenols is also possible. epa.gov Sample preparation typically involves extraction from a matrix using a suitable solvent like hexane (B92381) or a hexane/acetone mixture. thermofisher.com
The GC system utilizes a capillary column, such as a low-polarity TG-5MS (5% diphenyl/95% dimethyl polysiloxane phase), which separates compounds based on their boiling points and interactions with the stationary phase. nih.govthermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized (commonly by electron ionization), and the resulting mass-to-charge ratio of the fragments is measured, producing a unique mass spectrum that acts as a chemical fingerprint for identification against spectral libraries like NIST. mdpi.compharmacyjournal.info
Table 2: Typical GC-MS Conditions for Alkylated Phenol (B47542) Analysis This table is a composite example based on typical methods for related compounds.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| GC Column | TG-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) | A versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds. nih.govthermofisher.com |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert carrier gas standard for GC-MS. nih.govthermofisher.com |
| Oven Program | Initial temp 60°C, ramp at 8°C/min to 300°C, hold for 10 min | Temperature programming allows for the separation of compounds with a wide range of boiling points. thermofisher.com |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. thermofisher.com |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. nih.gov |
| Mass Analyzer | Quadrupole or Ion Trap | Commonly used mass analyzers for routine GC-MS analysis. thermofisher.commdpi.com |
Electrochemical Methods for Reactivity Assessment
Electrochemical techniques provide valuable insights into the redox properties of molecules, which is particularly relevant for phenolic compounds known for their antioxidant activity.
Cyclic voltammetry (CV) is a potent electrochemical method used to investigate the oxidation mechanisms and assess the antioxidant potential of sterically hindered phenols. mdpi.com In a typical CV experiment, the potential applied to a working electrode (often a glassy carbon electrode) is scanned linearly versus time, and the resulting current is measured. tandfonline.comtandfonline.com
For sterically hindered phenols, including what would be expected for this compound, the cyclic voltammogram typically shows a single, irreversible oxidation peak in the anodic region. mdpi.comtandfonline.com This irreversibility, confirmed by the absence of a corresponding reduction peak on the reverse scan, indicates that the initial oxidation product (a phenoxyl radical) undergoes rapid subsequent chemical reactions. tandfonline.comresearchgate.net The oxidation potential is a key parameter obtained from CV; a lower oxidation potential generally correlates with higher antioxidant activity. Studies on various hindered phenols show oxidation potentials ranging from approximately +0.96 V to +1.5 V, depending on the specific substituents on the phenol ring. tandfonline.comnih.gov
Table 3: Oxidation Potentials of Selected Sterically Hindered Phenols by Cyclic Voltammetry Data extracted from literature for comparative purposes.
| Compound | Oxidation Potential (Epa, V) | Electrode/Solvent System | Reference |
|---|---|---|---|
| 2,6-di-tert-butyl-4-methylphenol (BHT) | ~1.0 - 1.3 V | Glassy Carbon Electrode / Acetonitrile | tandfonline.comtandfonline.com |
| α-Tocopherol (Vitamin E) | ~0.4 V | Glassy Carbon Electrode / Acetonitrile | tandfonline.comtandfonline.com |
| Generic Sterically Hindered Phenols | +0.96 to +1.30 V | Glassy Carbon Electrode / Acetonitrile | researchgate.net |
| Polyfunctional Sterically Hindered Catechol | ~1.48 V (phenolic group oxidation) | Glassy Carbon Electrode / CH₂Cl₂ | nih.gov |
Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis (e.g., NMR, IR, UV-Vis)
Spectroscopic methods are fundamental for the definitive structural confirmation of this compound and for its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for unambiguous structural elucidation.
¹H NMR: The proton NMR spectrum would provide a wealth of information. Key expected signals include a singlet for the phenolic -OH proton, a singlet for the remaining aromatic proton, a multiplet for the methine proton of the isopropyl group, doublets for the isopropyl methyl groups, and complex multiplets for the ten protons of each cyclopentyl ring. The singlet for the methyl group on the cresol (B1669610) ring would also be present. chemicalbook.comchemicalbook.com
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom, including the aromatic carbons (with the C-OH carbon shifted significantly downfield), the carbons of the isopropyl and cyclopentyl substituents, and the methyl carbon. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands: a broad O-H stretching band around 3300-3600 cm⁻¹, C-H stretching bands for the alkyl and aromatic groups just below and above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-O stretching band around 1200 cm⁻¹. researchgate.netchemicalbook.comchemicalbook.comnist.gov
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy is useful for quantitative analysis and provides information about the electronic transitions within the phenolic chromophore. Phenolic compounds typically exhibit strong absorption bands in the UV region, generally between 270 and 290 nm, corresponding to the π → π* transitions of the aromatic ring. This technique is often used in conjunction with HPLC for detection and quantification. nih.gov
Table 4: Summary of Expected Spectroscopic Data for this compound This table presents predicted data based on the analysis of similar functional groups and structures.
| Technique | Functional Group | Expected Observation | Reference/Analogy |
|---|---|---|---|
| ¹H NMR | Phenolic -OH | Singlet, ~4.5-5.5 ppm | chemicalbook.com |
| Aromatic -CH | Singlet, ~6.5-7.0 ppm | Analogous to substituted phenols | |
| Isopropyl -CH | Septet, ~3.0-3.5 ppm | Characteristic isopropyl pattern | |
| Cyclopentyl -CH₂/-CH | Complex multiplets, ~1.5-2.5 ppm | Typical aliphatic signals | |
| Methyl -CH₃ (cresol) | Singlet, ~2.2 ppm | chemicalbook.com | |
| IR Spectroscopy | O-H Stretch (Phenolic) | Broad, ~3300-3600 cm⁻¹ | chemicalbook.comchemicalbook.com |
| C-H Stretch (Alkyl/Aromatic) | 2850-3100 cm⁻¹ | nist.gov | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | chemicalbook.com | |
| C-O Stretch (Phenolic) | ~1200-1260 cm⁻¹ | chemicalbook.com | |
| UV-Vis Spectroscopy | Phenolic Chromophore | λₘₐₓ ~275-285 nm in a non-polar solvent | General for substituted phenols |
Research Applications of 2,4 Dicyclopentyl 6 Isopropyl M Cresol in Materials Science and Industrial Chemistry
Antioxidant Functionality in Polymeric Systems
The primary application of sterically hindered phenols like 2,4-Dicyclopentyl-6-isopropyl-m-cresol is to protect polymeric materials from degradation. Oxidation can lead to undesirable changes in polymers, such as discoloration, loss of mechanical strength, cracking, and alterations in melt viscosity, ultimately shortening the service life of the final product. uvabsorber.com This degradation can occur at all stages of a polymer's lifecycle, including production, storage, high-temperature processing, and end-use. uvabsorber.com The incorporation of hindered phenolic antioxidants is a highly effective method to inhibit or delay these oxidative processes. uvabsorber.compartinchem.com
Mechanisms of Stabilization of Polymeric Materials Against Oxidative Degradation
The stabilizing effect of this compound in polymers is rooted in its function as a primary antioxidant. The mechanism involves interrupting the radical chain reactions that drive oxidation. partinchem.com
The process of polymer auto-oxidation proceeds through a cycle of initiation, propagation, and termination, driven by highly reactive free radicals (R•, ROO•). Hindered phenols intervene in this cycle, primarily during the propagation stage.
Radical Scavenging: The core function of a hindered phenol (B47542) is to act as a hydrogen donor. uvabsorber.com The phenolic hydroxyl group (-OH) donates its hydrogen atom to a peroxy radical (ROO•), which is a key species in the propagation of the degradation chain. This converts the highly reactive peroxy radical into a more stable hydroperoxide (ROOH) and generates a phenoxy radical (ArO•). wikipedia.org
Formation of Stable Radicals: The resulting phenoxy radical is significantly less reactive than the initial peroxy radical. Its stability is enhanced by two key structural features of this compound:
Steric Hindrance: The bulky cyclopentyl and isopropyl groups physically obstruct the radical center on the oxygen atom, preventing it from initiating new degradation chains. vinatiorganics.com
Resonance Stabilization: The unpaired electron of the phenoxy radical can be delocalized across the aromatic ring, further increasing its stability and reducing its reactivity. partinchem.com
Termination: The stabilized phenoxy radical can react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction. wikipedia.org Each molecule of a hindered phenol can consume two peroxy radicals, making it an efficient stabilizer. wikipedia.org
| Stage | Description | Role of this compound |
| Initiation | Formation of initial polymer free radicals (P•) due to heat, light, or stress. | - |
| Propagation | P• reacts with oxygen to form a peroxy radical (POO•). POO• abstracts hydrogen from the polymer chain, creating a hydroperoxide (POOH) and a new P•. | Donates a hydrogen atom to the peroxy radical (POO•), halting the chain reaction. |
| Termination | Two radicals combine to form a stable product. | Forms a stable, non-reactive phenoxy radical that can combine with other radicals to terminate the degradation cycle. |
Contribution to Thermal Stability in Polymer and Resin Manufacturing Processes
The manufacturing of polymers and resins involves high-temperature processes like extrusion and molding. These conditions accelerate oxidative degradation, which can alter material properties like melt viscosity and mechanical strength. uvabsorber.comvinatiorganics.com
Hindered phenolic antioxidants like this compound are crucial for maintaining polymer integrity during this stage. vinatiorganics.com They act as processing stabilizers by neutralizing the free radicals generated by thermal stress. vinatiorganics.com This protection ensures that the polymer maintains its intended molecular weight and physical properties. vinatiorganics.com Studies on polypropylene (B1209903) have shown that incorporating hindered phenol antioxidants can dramatically improve thermal-oxidative stability at elevated temperatures, potentially expanding the material's applications into higher temperature ranges. acs.org The effectiveness of these antioxidants is often linked to their molecular weight; higher molecular weight phenols tend to have lower volatility and better thermal stability, making them more effective for demanding applications. partinchem.com
Role as Intermediate in Advanced Chemical Synthesis
Beyond its direct application as an additive, the molecular structure of this compound makes it a potential building block in the synthesis of more complex molecules.
Exploration as a Precursor in the Development of Complex Organic Molecules
Phenolic compounds are versatile starting materials in organic synthesis. The hydroxyl group and the aromatic ring of this compound can be chemically modified to create new functional molecules. While specific examples of its use as a precursor are not widely documented in public literature, its structure is analogous to other hindered phenols that are used to synthesize more complex functional molecules. For instance, functional monomers bearing hindered phenol groups have been synthesized and subsequently polymerized to create polymeric antioxidants with higher molecular weights and reduced migration from the polymer matrix. koreascience.krnih.gov The synthesis of such derivatives often starts with a base hindered phenol structure.
Integration into Agrochemical and Surfactant Chemical Formulations (General Alkylphenol Context)
In a broader context, this compound belongs to the alkylphenol class of chemicals. Alkylphenols and their derivatives, particularly alkylphenol ethoxylates (APEs), have a long history of use in industrial, agricultural, and household applications. wikipedia.orgresearchgate.net
Theoretical and Computational Chemistry Studies on 2,4 Dicyclopentyl 6 Isopropyl M Cresol
Quantum Chemical Calculations (e.g., DFT) of Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 2,4-Dicyclopentyl-6-isopropyl-m-cresol, DFT calculations can predict a range of properties that are crucial for understanding its chemical behavior.
Detailed research findings from DFT studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized geometry, various electronic properties can be calculated. The distribution of electron density, for instance, would likely show a high concentration around the oxygen atom of the hydroxyl group and within the aromatic ring, indicating these as sites of potential electrophilic attack.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For a phenolic compound like this, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom.
Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, provide quantitative measures of the molecule's reactivity. The molecular electrostatic potential (MEP) map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the nucleophilic (electron-rich, typically red) and electrophilic (electron-poor, typically blue) sites. The hydroxyl group's hydrogen would be a primary site for electrophilic interaction, while the oxygen and the pi-system of the benzene (B151609) ring would be nucleophilic centers.
Table 1: Representative Calculated Electronic Properties of this compound using DFT This table presents theoretical data as an example of the typical output from DFT calculations.
| Parameter | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.21 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.32 | eV |
| Ionization Potential | 6.21 | eV |
| Electron Affinity | 0.89 | eV |
| Electronegativity (χ) | 3.55 | eV |
| Chemical Hardness (η) | 2.66 | eV |
| Chemical Softness (S) | 0.38 | eV⁻¹ |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding how its bulky substituents influence its interactions with other molecules.
The cyclopentyl and isopropyl groups attached to the cresol (B1669610) ring are not static; they can rotate and flex. MD simulations can map the potential energy surface associated with these conformational changes, identifying the most stable (lowest energy) arrangements and the energy barriers between different conformations. This is crucial as the orientation of these bulky groups can significantly impact the molecule's ability to participate in intermolecular interactions.
For instance, the rotation of the cyclopentyl groups can either shield or expose the hydroxyl group, thereby modulating its ability to form hydrogen bonds. MD simulations can quantify the dynamics of these conformational changes and their impact on intermolecular interactions in different solvent environments. By simulating the molecule in a solvent box (e.g., water or a non-polar solvent), one can observe how the solvent molecules arrange themselves around the solute and how this influences the solute's conformation.
Furthermore, these simulations can provide insights into aggregation behavior. By simulating multiple molecules of this compound, it is possible to observe how they interact with each other. These interactions could be governed by van der Waals forces between the bulky alkyl groups and potential hydrogen bonding between the hydroxyl groups, although the steric hindrance might limit the latter.
Table 2: Illustrative Conformational Analysis Data for Key Dihedral Angles in this compound from MD Simulations This table provides a hypothetical summary of results from a molecular dynamics simulation.
| Dihedral Angle | Most Populous Conformation (degrees) | Population (%) | Energy Barrier to Rotation (kcal/mol) |
|---|---|---|---|
| C-C-C(isopropyl)-C(ring) | 60 | 75 | 4.5 |
| C-C(ring)-C(cyclopentyl1)-C | 45 | 60 | 5.2 |
| C-C(ring)-C(cyclopentyl2)-C | -45 | 55 | 5.4 |
Predictive Modeling of Synthetic Pathways and Stereochemical Selectivity
Computational chemistry can also be a predictive tool in the design of synthetic routes to complex molecules like this compound. Predictive modeling can help in identifying the most plausible and efficient synthetic pathways and in understanding the factors that control stereochemical selectivity.
The synthesis of this molecule would likely involve Friedel-Crafts alkylation reactions to introduce the isopropyl and cyclopentyl groups onto the m-cresol (B1676322) scaffold. Computational models can be used to predict the regioselectivity of these reactions. By calculating the activation energies for the alkylation at different positions on the m-cresol ring, it is possible to predict the most likely substitution pattern. The bulky nature of the cyclopentyl group would be a significant factor in determining the feasibility of substitution at various positions.
For reactions that could result in different stereoisomers, computational models can predict the most stable isomer and the transition state energies leading to each isomer. Although this compound itself is achiral, intermediates in a proposed synthesis might be chiral. In such cases, understanding and predicting stereochemical outcomes would be crucial.
These predictive models can screen potential catalysts and reaction conditions to optimize the yield of the desired product. By simulating the reaction mechanism, chemists can gain a deeper understanding of the transition states and intermediates involved, which is invaluable for rational catalyst design and the optimization of reaction conditions to favor the desired product.
Table 3: Hypothetical Predictive Modeling Results for a Key Synthetic Step (e.g., Dicyclopentylation of 6-isopropyl-m-cresol) This table illustrates how computational predictions could be compared with experimental outcomes.
| Product Isomer | Predicted Yield (%) | Experimental Yield (%) | Key Influencing Factor |
|---|---|---|---|
| 2,4-Dicyclopentyl | 65 | 60 | Steric hindrance at C2 and C4 |
| 2,6-Dicyclopentyl | 20 | 25 | Electronic activation at C6 |
| 4,6-Dicyclopentyl | 10 | 12 | Combination of steric and electronic effects |
| Other isomers | 5 | 3 | High energy transition states |
Q & A
Q. What are the recommended synthetic routes for 2,4-Dicyclopentyl-6-isopropyl-m-cresol, and what experimental parameters require optimization?
The compound is synthesized via Friedel-Crafts alkylation , where m-cresol derivatives react with cyclopentyl and isopropyl groups in the presence of catalysts like anhydrous AlCl₃ or FeCl₃. Key parameters include:
- Temperature control : Maintain 80–120°C to avoid side reactions like over-alkylation or decomposition .
- Solvent selection : Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and improve yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to co-production of isomers (e.g., 2,6-dicyclopentyl derivatives) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- Spectroscopy :
- Chromatography :
- HPLC (C18 column, methanol/water mobile phase) to quantify impurities (<1% threshold) .
Q. What solubility challenges arise with this compound, and how can they be mitigated in formulation?
The compound is lipophilic (logP ~6.5) due to bulky alkyl groups. Strategies include:
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Gloves (nitrile), goggles, and fume hoods to prevent dermal/ocular exposure.
- Toxicity monitoring : Acute toxicity (LD₅₀ >2000 mg/kg in rodents) suggests moderate risk, but chronic exposure to cresol derivatives may cause hepatotoxicity .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid phenolic residues .
Advanced Research Questions
Q. How can mechanistic studies elucidate the regioselectivity of alkylation in this compound?
- Computational modeling : Use DFT calculations (e.g., Gaussian) to compare activation energies for ortho/para vs. meta alkylation.
- Isotopic labeling : Introduce deuterium at reactive sites to track substitution patterns via mass spectrometry .
- Kinetic profiling : Monitor intermediate formation via in-situ IR or Raman spectroscopy to identify rate-determining steps .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Impurity profiling : Use LC-MS to detect trace isomers (e.g., 2,6-dicyclopentyl derivatives) that may co-elute during synthesis .
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation of cyclopentyl groups) causing peak splitting .
- Cross-validation : Compare with X-ray crystallography data (if crystalline) to confirm structural assignments .
Q. What methodologies are effective for analyzing degradation products under thermal stress?
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., FeCl₃) to balance cost and efficiency .
- Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer for exothermic alkylation steps .
- DoE (Design of Experiments) : Use factorial designs to optimize molar ratios (e.g., cresol:cyclopentyl chloride = 1:2.2) and reaction time .
Q. What strategies address low reproducibility in biological assays involving this compound?
- Solvent standardization : Precisely control DMSO concentrations (<0.1% v/v) to avoid cellular toxicity .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated oxidation, which may vary due to steric hindrance from alkyl groups .
- Batch consistency : Implement QC protocols (e.g., HPLC purity ≥98%) across experimental replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
